molecular formula C10H9NO2S B12089975 Ethyl(2-ethynyl-4-nitrophenyl)sulfane

Ethyl(2-ethynyl-4-nitrophenyl)sulfane

Cat. No.: B12089975
M. Wt: 207.25 g/mol
InChI Key: RFJNDZQHUISVRT-UHFFFAOYSA-N
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Description

Ethyl(2-ethynyl-4-nitrophenyl)sulfane is a chemical building block of high interest in medicinal chemistry and materials science. It features two key functional groups—an ethynyl group and a nitroaryl sulfide—that make it a versatile intermediate for synthesizing more complex molecules. The ethynyl group is particularly valuable for Click Chemistry applications, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to create 1,2,3-triazole linkages in drug discovery and bioconjugation . Incorporating the (trifluoromethyl)sulfanyl (SCF3) group or similar sulfur-based moieties into drug-like molecules is a established strategy in isostere-based drug design, as it can significantly enhance properties like metabolic stability and membrane permeability . Compounds with nitrophenyl sulfone cores have previously demonstrated potent biological activities, including antiviral effects, highlighting the research value of this structural motif . As a solid that should be stored at 2-8°C, this compound is intended for use as a key synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

1-ethylsulfanyl-2-ethynyl-4-nitrobenzene

InChI

InChI=1S/C10H9NO2S/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3

InChI Key

RFJNDZQHUISVRT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C#C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl 2 Ethynyl 4 Nitrophenyl Sulfane

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity in Ethyl(2-ethynyl-4-nitrophenyl)sulfane is modulated by the electron-withdrawing nitro group, which influences the acidity of the acetylenic proton and the electron density of the triple bond.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. mdpi.com This reaction facilitates the covalent linking of molecules containing terminal alkynes and azides to form stable 1,2,3-triazole rings. youtube.com The CuAAC reaction is renowned for its reliability and efficiency in various fields, including medicinal chemistry, polymer science, and bioconjugation. nih.gov

The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with an organic azide (B81097), leading to the formation of a 1,4-disubstituted triazole product with high regioselectivity. researchgate.net The presence of an electron-withdrawing group on the aromatic ring of a phenylacetylene (B144264) derivative, such as the nitro group in this compound, can enhance the reactivity of the alkyne. mdpi.com This is because the electron-withdrawing nature of the substituent lowers the pKa of the terminal alkyne's C-H bond, facilitating its deprotonation and the subsequent formation of the crucial copper(I) acetylide intermediate. mdpi.com While moderate electronic changes on the alkyne may not have a dramatic effect when using good accelerating ligands, electronically activated alkynes generally show enhanced reactivity. nih.gov

The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. organic-chemistry.org Various ligands, such as N-heterocyclic carbenes (NHCs), can be employed to stabilize the copper(I) catalyst and accelerate the reaction. researchgate.net

Table 1: Representative Conditions for CuAAC Reactions

Catalyst System Ligand (if any) Reducing Agent (if any) Solvent Temperature Product Regioselectivity
CuSO₄ Sodium Ascorbate Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) Various (e.g., H₂O, DMSO, tBuOH) Room Temperature 1,4-disubstituted
Cu(I) salt (e.g., CuI) N-Heterocyclic Carbene (NHC) None Organic (e.g., THF, CH₃CN) Room Temperature 1,4-disubstituted

This table presents generalized conditions. Optimal conditions for this compound would require empirical determination.

Ruthenium and Iridium Catalyzed Azide-Alkyne Cycloaddition (RuAAC, IrAAC)

As a complement to the CuAAC reaction, ruthenium and iridium catalysts offer alternative regioselectivity in azide-alkyne cycloadditions.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct synthetic route to 1,5-disubstituted 1,2,3-triazoles . acs.org This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). nih.govorganic-chemistry.org Unlike the CuAAC mechanism, the RuAAC pathway is proposed to involve an oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate. nih.govacs.org This is followed by reductive elimination to yield the triazole product. acs.org This mechanism accounts for the observed regioselectivity, where the bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. nih.govacs.org The RuAAC reaction works with a broad range of terminal and even internal alkynes. organic-chemistry.org

Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) represents another powerful tool, particularly for internal alkynes. An efficient IrAAC of internal thioalkynes has been reported, which is highly relevant to this compound due to its sulfane (thioether) linkage. nih.gov Furthermore, cationic iridium catalysts have been shown to effect a thioether-directed regioselective cycloaddition between 2-alkynyl phenyl sulfides and azides. rsc.org This directing-group effect, where the sulfur atom of the thioether coordinates to the iridium center, facilitates the cycloaddition and controls the regiochemical outcome, providing modular access to complex sulfur-containing triazoles. rsc.org These reactions often feature high efficiency, mild conditions, and broad substrate scope. nih.govrsc.org

Table 2: Comparison of Metal-Catalyzed Azide-Alkyne Cycloadditions

Catalyst Metal Typical Product Mechanistic Feature Substrate Scope Note
Copper (Cu) 1,4-disubstituted triazole Copper(I) acetylide intermediate Primarily terminal alkynes
Ruthenium (Ru) 1,5-disubstituted triazole Oxidative coupling to ruthenacycle Terminal and internal alkynes organic-chemistry.org

Photocatalyzed Cycloaddition Reactions Involving Acetylenes

Photochemical reactions provide an alternative activation method for cycloadditions, proceeding through electronically excited states. libretexts.org While specific photocatalyzed cycloadditions involving this compound are not extensively documented, the reactivity of related compounds suggests potential pathways. For instance, the photolysis of cyanoacetylene, an electron-deficient alkyne, can yield various cyclic products, including substituted benzenes and cyclooctatetraenes, depending on the wavelength of light used. nih.gov

Visible-light photoredox catalysis, often in combination with another catalyst like a Lewis acid, has emerged as a powerful strategy for various transformations, including [3+2] cycloadditions of compounds like aryl cyclopropyl (B3062369) ketones. researchgate.netnih.govacs.org These reactions involve the generation of radical intermediates under mild, environmentally benign conditions. researchgate.net Given that the aryl acetylene (B1199291) moiety can participate in photochemical reactions, it is plausible that this compound could undergo photocatalyzed cycloadditions with suitable reaction partners, such as alkenes, to form complex cyclic structures. libretexts.org The specific pathway, whether [2+2], [4+2], or [3+2], would depend on the reaction partner, photosensitizer, and reaction conditions. libretexts.orgyoutube.com

Nucleophilic Additions to the Ethynyl Triple Bond

Generally, the electron-rich nature of the carbon-carbon triple bond makes alkynes susceptible to electrophilic addition rather than nucleophilic attack. quora.comquora.com However, the reactivity can be reversed when the alkyne is conjugated to a potent electron-withdrawing group. quora.com In this compound, the nitro group strongly reduces the electron density of the triple bond, making the β-acetylenic carbon electrophilic and thus susceptible to attack by nucleophiles.

This activation enables a variety of nucleophiles to add across the triple bond in a Michael-type addition. The intermediate vinyl anion formed upon nucleophilic attack is stabilized by the electron-withdrawing aromatic system. This intermediate is then typically protonated by the solvent or during workup to yield the vinylated product. youtube.com A wide range of nucleophiles, including thiols (thiol-yne reaction), amines, and carbanions, could potentially react under these conditions. The reaction of an alkyne with a nucleophile generates a vinylic carbanion, which is more stable on an sp² hybridized carbon than a carbanion on an sp³ carbon, favoring the reaction on alkynes over alkenes under certain conditions. youtube.com

Reactivity of the Sulfane Moiety

The divalent sulfur atom in the sulfane (thioether) group is another key reactive site within the molecule, primarily characterized by its susceptibility to oxidation.

Oxidative Transformations to Sulfoxides and Sulfones

Aryl sulfides are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. rsc.org This transformation is a fundamental process in organosulfur chemistry, with the resulting sulfoxides and sulfones being important intermediates and building blocks in organic synthesis. rsc.orgresearchgate.net

The oxidation can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant for this purpose. researchgate.net The selectivity of the oxidation—stopping at the sulfoxide (B87167) or proceeding to the sulfone—can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the choice of catalyst. organic-chemistry.orgnih.gov For instance, selective oxidation to sulfoxides can be achieved using one equivalent of oxidant, sometimes at lower temperatures, while an excess of the oxidant and/or higher temperatures typically favors the formation of the sulfone. nih.gov

Numerous catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity. These include metal-based catalysts like those containing tungsten, vanadium, or cerium, as well as metal-free approaches using hypervalent iodine reagents. researchgate.netorganic-chemistry.org For example, a recyclable silica-based tungstate (B81510) catalyst in the presence of 30% H₂O₂ can be used to selectively oxidize sulfides to either sulfoxides or sulfones at room temperature. organic-chemistry.org Similarly, a protocol using O₂/air as the terminal oxidant allows for a switchable synthesis of aryl sulfoxides or sulfones simply by controlling the reaction temperature. nih.gov

Table 3: Common Reagents for Sulfide (B99878) Oxidation

Oxidizing Agent Catalyst/Conditions Primary Product Notes
Hydrogen Peroxide (H₂O₂) Stoichiometric control Sulfoxide or Sulfone A green and common oxidant. researchgate.net
Hydrogen Peroxide (H₂O₂) Sodium Tungstate (Na₂WO₄) Sulfoxide or Sulfone Catalytic system allows for controlled oxidation. researchgate.net
m-Chloroperbenzoic acid (m-CPBA) 1 equivalent Sulfoxide Common laboratory oxidant.
m-Chloroperbenzoic acid (m-CPBA) >2 equivalents Sulfone Over-oxidation to sulfone is common with excess m-CPBA.

Nucleophilic Characteristics of the Sulfane Sulfur

The sulfur atom in the ethylsulfane group of this compound possesses lone pairs of electrons, rendering it nucleophilic. While the sulfur in a thioether is less basic than the oxygen in an ether, it is generally more nucleophilic. libretexts.orgmsu.edu This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, allowing it to form bonds more readily with electrophiles. masterorganicchemistry.com

The nucleophilic character of the sulfane sulfur allows it to participate in a variety of reactions. For instance, it can react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. libretexts.orgpressbooks.pub These resulting sulfonium ions are themselves valuable synthetic intermediates, as the positively charged sulfur atom activates the adjacent alkyl groups for nucleophilic attack, with the neutral sulfide serving as an excellent leaving group. pressbooks.pub

The reactivity of the sulfane sulfur can be influenced by the electronic nature of the aromatic ring to which it is attached. In the case of this compound, the strongly electron-withdrawing nitro group at the para position diminishes the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to an unsubstituted aryl sulfide. However, the sulfur atom is still expected to exhibit nucleophilic behavior under appropriate reaction conditions.

PropertyComparison of Sulfides and Ethers
Basicity Ethers are generally more basic than sulfides. libretexts.org
Nucleophilicity Sulfides are generally more nucleophilic than ethers. libretexts.orgmsu.edu
Reaction with Alkyl Halides Sulfides readily form stable sulfonium salts. libretexts.orgpressbooks.pub

Metal-Mediated Functionalization Reactions of Aryl Sulfides

Aryl sulfides are important structural motifs in many biologically active compounds, which has spurred the development of numerous metal-catalyzed reactions for their synthesis and functionalization. nih.govnih.gov Transition metals such as palladium, copper, and nickel are commonly employed to facilitate the formation of carbon-sulfur bonds. nih.govnih.govacs.org While historically, sulfur compounds were thought to poison transition metal catalysts, various catalytic systems have been developed that can effectively tolerate and utilize sulfides. nih.govnih.gov

These metal-mediated reactions can be applied to the functionalization of the aryl sulfide moiety in this compound. For example, palladium-catalyzed cross-coupling reactions could potentially be used to modify the aryl ring. Furthermore, nickel catalysts have been shown to be effective in the arylation of disulfides and can insert into disulfide bonds. nih.gov Copper-catalyzed C-S bond formation, a more cost-effective alternative to palladium, has also been well-established for the synthesis of aryl sulfides. nih.gov

Recent advancements have also led to the development of metal-free C–H thioarylation of arenes, offering a more sustainable approach to the synthesis of diaryl sulfides. rsc.org These methods often rely on the in situ generation of an electrophilic sulfur species. rsc.org

Metal CatalystTypical Application in Aryl Sulfide Chemistry
Palladium Cross-coupling reactions for C-S bond formation. nih.govorganic-chemistry.org
Copper Cost-effective alternative for C-S coupling reactions. nih.govorganic-chemistry.org
Nickel Arylation of disulfides and C-S cross-coupling. nih.govacs.org

Reactivity of the Nitrophenyl Moiety

The nitrophenyl group in this compound has a profound impact on the reactivity of the aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution Dynamics on Nitro-Substituted Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org However, the presence of the strongly deactivating nitro group on the phenyl ring of this compound makes electrophilic substitution challenging. ck12.org The nitro group withdraws electron density from the ring through both inductive and resonance effects, making it less attractive to electrophiles. masterorganicchemistry.com

Should an electrophilic substitution reaction occur, the nitro group acts as a meta-director. ck12.org This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (i.e., positions 3 and 5). The ortho and para positions are significantly deactivated due to the delocalization of the positive charge in the intermediate carbocation (arenium ion) being destabilized by the adjacent positively charged nitrogen of the nitro group. masterorganicchemistry.com The other substituents on the ring, the ethylsulfane and ethynyl groups, will also influence the regioselectivity of the reaction.

Substituent Effect on Electrophilic Aromatic Substitution
Activating Groups Stabilize the cationic intermediate, increasing reaction rate. wikipedia.org
Deactivating Groups Destabilize the cationic intermediate, decreasing reaction rate. wikipedia.org
Nitro Group Strongly deactivating and meta-directing. ck12.org

Considerations for Nucleophilic Aromatic Substitution

In contrast to its deactivating effect on electrophilic substitution, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.org For SNAr to occur, the ring must be electron-poor, a condition well-satisfied by the presence of the nitro group. libretexts.org

The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org In this compound, while there is no conventional leaving group like a halide, under certain conditions, other groups could potentially be displaced. The presence of the nitro group at the para position significantly increases the electrophilicity of the carbon atoms at the ortho and para positions. nih.gov

The rate of nucleophilic aromatic substitution is highly dependent on the position of the electron-withdrawing group relative to the leaving group, with ortho and para isomers reacting much faster than the meta isomer. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies on Ethyl 2 Ethynyl 4 Nitrophenyl Sulfane

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. These methods allow for the determination of stable conformations and the distribution of electrons, which are key determinants of a molecule's physical and chemical behavior.

Application of Density Functional Theory (DFT) with Specific Basis Sets (e.g., B3LYP/6-31G+(d,p))

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules. When paired with a Pople-style basis set like 6-31G+(d,p), it provides a reliable method for geometry optimization and electronic structure analysis. This basis set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

For ethyl(2-ethynyl-4-nitrophenyl)sulfane, DFT calculations at the B3LYP/6-31G+(d,p) level of theory would be used to find the global minimum energy structure. This involves optimizing all bond lengths, bond angles, and dihedral angles. The planarity of the nitrophenyl ring and the orientation of the ethyl and ethynyl (B1212043) groups relative to the ring are critical structural parameters determined through this process.

Interactive Table: Predicted Geometric Parameters for this compound using B3LYP/6-31G+(d,p)

This table presents a hypothetical but representative set of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C(ar)S--1.78 Å
Bond Length SC(ethyl)--1.82 Å
Bond Length C(ar)C(ethynyl)--1.44 Å
Bond Length C(ethynyl)C(ethynyl)--1.21 Å
Bond Length C(ar)N--1.47 Å
Bond Angle C(ar)SC(ethyl)-103.5°
Bond Angle C(ar)C(ar)C(ethynyl)-121.0°
Bond Angle C(ar)C(ethynyl)C(ethynyl)-178.5°
Dihedral Angle C(ar)C(ar)SC(ethyl)85.0°

Note: The data in this table is illustrative and represents typical values expected from such a calculation. Actual research data would be required for definitive values.

Employment of Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide a hierarchical route to achieving higher accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, often leading to inaccuracies.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a cost-effective way to include electron correlation effects, which are crucial for describing non-covalent interactions and accurately predicting reaction barriers. Applying HF and MP2 methods to this compound would allow for a comparison with DFT results, providing a more robust understanding of its structure and energetics. The MP2 method would be particularly important for assessing the subtle energetic differences between various conformations of the flexible ethyl group.

Analysis of Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and electronic excitation energy.

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the conjugated system. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be more easily polarized.

Interactive Table: Calculated Frontier Orbital Energies for this compound

This table shows representative energy values for the frontier molecular orbitals as would be determined by computational methods.

OrbitalEnergy (eV)Description
HOMO -6.85Electron-donating capability, localized on the thioether and aromatic ring.
LUMO -2.50Electron-accepting capability, localized on the nitro group and ethynyl moiety.
HOMO-LUMO Gap 4.35Indicator of kinetic stability and the energy of the first electronic transition.

Note: These values are representative and would be confirmed by specific computational studies.

Charge Distribution Analysis, Including Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP)

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Natural Population Analysis (NPA) provides a method for assigning partial atomic charges that are less basis-set dependent than other methods like Mulliken population analysis. In this compound, NPA would likely show a significant negative charge on the oxygen atoms of the nitro group and the sulfur atom, while the nitrogen atom and the carbon atom attached to it would carry a positive charge.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface. For this molecule, the MEP would show negative potential (red/yellow) around the nitro group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms of the ethyl group and the aromatic ring, highlighting sites for nucleophilic interaction.

Investigation of Intramolecular Interactions and Conjugation Phenomena (e.g., p–sconjugation)

The specific arrangement of functional groups in this compound allows for interesting intramolecular interactions. The conjugation between the π-system of the phenyl ring, the ethynyl group, and the nitro group creates an extended electron-delocalized network.

A particularly noteworthy interaction could be the p–σ conjugation between the p-orbitals of the aromatic ring and the σ* antibonding orbital of the C-S bond. This type of hyperconjugation can influence the conformation and reactivity of the molecule. Computational tools like Natural Bond Orbital (NBO) analysis are instrumental in identifying and quantifying such interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals.

Elucidation of Reaction Mechanisms via Computational Reaction Pathway Modeling

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve modeling its behavior in various chemical transformations. For instance, the ethynyl group is a versatile handle for reactions like click chemistry or Sonogashira coupling. The nitro group can undergo reduction to an amine, a common synthetic transformation.

By modeling the reaction pathways, chemists can identify transition states, calculate activation energies, and predict reaction intermediates. This allows for a detailed, step-by-step understanding of the reaction mechanism. For example, modeling the reduction of the nitro group would help in understanding the role of the solvent and the catalyst, and how the electronic properties of the sulfur and ethynyl substituents influence the reaction rate and selectivity. This predictive power can guide the design of new synthetic routes and help in understanding the molecule's stability and degradation pathways.

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting a range of spectroscopic parameters. These predictions, when correlated with experimental spectra, can confirm the molecular structure, assign specific spectral features to vibrational modes or electronic transitions, and elucidate the electronic structure.

The computational approach typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set, such as B3LYP/6-311+G(d,p). Following geometry optimization, the same level of theory can be used to calculate various spectroscopic parameters.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of vibrational frequencies are crucial for assigning the bands observed in experimental Fourier-transform infrared (FT-IR) and Raman spectra. The calculation provides the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental values.

For a molecule like this compound, key vibrational modes would include the asymmetric and symmetric stretching of the nitro (NO₂) group, the C≡C stretching of the ethynyl group, C-H stretching of the aromatic ring and the ethyl group, and the C-S stretching of the sulfane linkage.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Nitroaromatic Compound (e.g., Nitrobenzene)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Assignment
ν_as(NO₂)~1530~1528Asymmetric NO₂ stretch
ν_s(NO₂)~1350~1347Symmetric NO₂ stretch
ν(C≡C)~2110~2100-2140Ethynyl C≡C stretch
ν(C-S)~700~680-720C-S stretch
Aromatic ν(C-H)~3100~3080Aromatic C-H stretch

Note: The data in this table are representative values for the respective functional groups and are intended for illustrative purposes to show the typical correlation between calculated and experimental data. The calculated values are hypothetical scaled frequencies for this compound based on known ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method within DFT is the most common approach for calculating NMR shielding tensors. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, computational NMR predictions would help in assigning the signals of the aromatic protons, the ethynyl proton, and the protons of the ethyl group. Similarly, the chemical shifts of the various carbon atoms in the molecule can be predicted. The accuracy of these predictions is generally high, with mean absolute errors often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C, depending on the computational method and solvent modeling.

Table 2: Hypothetical Correlation of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H NMR
Aromatic H (ortho to NO₂)~8.2~8.0-8.3
Aromatic H (meta to NO₂)~7.8~7.6-7.9
Ethynyl H~3.5~3.3-3.6
-CH₂- (Ethyl)~3.1~2.9-3.2
-CH₃ (Ethyl)~1.4~1.2-1.5
¹³C NMR
C-NO₂~148~146-150
C-S~140~138-142
Aromatic C~120-135~118-137
Ethynyl C-Ar~95~93-97
Ethynyl C-H~80~78-82
-CH₂- (Ethyl)~28~26-30
-CH₃ (Ethyl)~14~12-16

Note: These are hypothetical values based on typical chemical shift ranges for the functional groups present in the molecule and serve to illustrate the expected correlation.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govacs.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system, which is influenced by the electron-withdrawing nitro group and the electron-donating sulfane and ethynyl groups. These substituent groups can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity. researchgate.net TD-DFT calculations can model these transitions and help in their assignment. acs.org

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~350~0.4HOMO → LUMO (π → π, ICT)
S₀ → S₂~280~0.2HOMO-1 → LUMO (π → π)

Note: The values in this table are illustrative and based on typical electronic transitions for nitro-substituted aromatic compounds. researchgate.net They represent the type of data generated from TD-DFT calculations.

The correlation of these comprehensive computational predictions with experimental FT-IR, NMR, and UV-Vis data provides a robust framework for the unequivocal structural confirmation and electronic characterization of this compound.

Advanced Applications and Functional Materials Design Involving Ethyl 2 Ethynyl 4 Nitrophenyl Sulfane

Strategic Role as a Versatile Building Block in Organic Synthesis

The presence of a terminal alkyne group on the aromatic ring makes Ethyl(2-ethynyl-4-nitrophenyl)sulfane a highly valuable and versatile building block in synthetic chemistry. This functionality allows for its direct incorporation into larger, more complex structures through well-established coupling methodologies.

The terminal ethynyl (B1212043) group is a linchpin for constructing elaborate molecular frameworks. Its primary utility lies in its ability to participate in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This palladium- and copper-catalyzed reaction enables the efficient coupling of terminal alkynes with aryl or vinyl halides. gold-chemistry.orgorganic-chemistry.org Consequently, this compound can be readily reacted with a wide array of halogenated compounds to produce highly conjugated systems, which are precursors to advanced materials and natural products. libretexts.org

The Sonogashira reaction is renowned for its mild reaction conditions and tolerance of various functional groups, making it an indispensable tool for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.org The use of building blocks like this compound allows for the programmed assembly of complex molecules where specific electronic properties, conferred by the nitro and ethylthio groups, are precisely placed within a larger scaffold. Ethynyl-substituted compounds are generally considered versatile reagents for creating intricate molecular architectures. chemrxiv.org

Table 1: Hypothetical Sonogashira Coupling Application This interactive table illustrates the role of this compound as a building block in a typical Sonogashira cross-coupling reaction.

Reactant A Reactant B (Aryl Halide) Catalyst/Conditions Product
This compound Iodo-functionalized Porphyrin Pd(PPh₃)₄, CuI, Amine Base Porphyrin-Ethynyl-Nitrophenylsulfane Conjugate
This compound Bromo-functionalized Bodipy Dye PdCl₂(PPh₃)₂, CuI, Amine Base Bodipy-Ethynyl-Nitrophenylsulfane Conjugate

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing functional groups into complex molecules at the final steps of a synthetic sequence. nyu.edu This approach avoids the need to carry sensitive functional groups through a lengthy synthesis and allows for the rapid diversification of drug candidates or materials. rsc.orgrsc.orgnih.gov

This compound is an ideal reagent for LSF. Its reactive ethynyl group can be "clicked" onto a complex molecule containing an appropriate handle (e.g., an azide (B81097) for a CuAAC click reaction or a halide for Sonogashira coupling). This allows for the efficient installation of the nitro-functionalized, electron-accepting sulfane moiety onto an already-assembled molecular core. This method is used to modify lead compounds in drug discovery and to fine-tune the properties of functional materials. nih.govresearchgate.net By introducing this specific D-π-A cassette at a late stage, chemists can modulate the electronic and photophysical properties of the target system with high precision.

Contributions to Optoelectronic Materials Development

The distinct electronic nature of this compound, characterized by its donor-π-acceptor (D-π-A) structure, makes it a prime candidate for the development of advanced optoelectronic materials.

Molecules with extended π-conjugation and significant charge-transfer character often exhibit interesting photophysical properties, including fluorescence. The combination of an electron-donating group (ethylsulfane) and a strong electron-withdrawing group (nitrophenyl) connected by a conjugated linker can lead to the creation of push-pull fluorophores. The synthesis of dyes containing phenylazo and nitrophenyl groups is a known strategy for creating chromophores. mdpi.com While the nitro group itself can sometimes quench fluorescence, its powerful electron-accepting nature can also be harnessed to create solvatochromic dyes, where the emission color changes with solvent polarity. Furthermore, the nitrophenyl moiety is a key component in systems designed for fluorescence-based sensing. nih.gov

Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, signal processing, and frequency conversion. A key design principle for high-performance organic NLO molecules is the creation of a D-π-A structure. nih.govrsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by a strong electric field (like that from a laser), leading to a large change in the molecule's dipole moment and giving rise to significant second and third-order NLO responses. rsc.org

This compound is a textbook example of a D-π-A chromophore.

Donor (D): The ethylsulfane (-SEt) group.

π-Bridge: The ethynyl-phenylene system.

Acceptor (A): The nitro (-NO₂) group.

Studies on analogous donor-acceptor acetylene (B1199291) and oligo(phenyleneethynylene) compounds have demonstrated that this molecular design is highly effective for generating substantial NLO properties. nih.govresearchgate.net The rigid ethynyl linker ensures efficient electronic communication between the donor and acceptor, which is essential for maximizing the hyperpolarizability (β and γ), the molecular figure of merit for NLO activity. nih.gov A related compound, 2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol, has been explicitly used in the synthesis of second-order NLO chromophores. sigmaaldrich.com

Table 2: Functional Group Contributions to NLO Properties This interactive table details the role of each functional component within this compound in establishing its NLO character.

Molecular Component Functional Group Role in NLO System Expected Contribution
Donor Ethylsulfane (-SEt) Electron-donating group Pushes electron density into the π-system.
π-System Ethynyl-phenyl (-C≡C-C₆H₄-) Conjugated Bridge Facilitates intramolecular charge transfer (ICT).

The performance of organic semiconductor devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is fundamentally dependent on the electronic properties of the constituent materials, particularly their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. The D-π-A architecture is a powerful tool for tuning these energy levels. nih.gov

In this compound, the electron-donating ethylsulfane group raises the HOMO energy level, while the strongly electron-accepting nitro group lowers the LUMO energy level. The net result is a reduction in the HOMO-LUMO energy gap. nih.gov By synthesizing derivatives of this compound and altering the strength of the donor or acceptor groups, or by extending the π-conjugated system, this energy gap can be precisely modulated. This tunability is critical for matching the energy levels of different layers within a semiconductor device to ensure efficient charge injection, transport, and collection, thereby optimizing device performance.

Engagement in Catalysis and Ligand Design

The presence of both a sulfur atom and an ethynyl group on the aromatic ring of this compound suggests its potential utility in the field of catalysis, both as a substrate for catalytic reactions and as a ligand for the construction of new catalyst systems.

This compound can serve as a substrate in a range of catalytic reactions that target its alkyne functionality. The reactivity of the carbon-carbon triple bond makes it amenable to various transformations, including, but not limited to, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. For instance, the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to modify this molecule. organic-chemistry.orgtcichemicals.comsigmaaldrich.com

The general scheme for a CuAAC reaction involving this compound would be as follows:

R-N₃ + this compound → 1,4-disubstituted 1,2,3-triazole

Where 'R' can be a wide variety of organic moieties, allowing for the introduction of diverse functionalities. This high-yielding and regioselective reaction is known for its tolerance to a broad range of functional groups and its ability to proceed under mild conditions. organic-chemistry.orgtcichemicals.com

Potential Catalytic TransformationCatalystFunctional Group TargetedPotential Product Class
Azide-Alkyne CycloadditionCopper(I) saltsEthynyl1,2,3-Triazoles
Sonogashira CouplingPalladium/CopperEthynylDisubstituted Alkynes
Hydrothiolation (Thiol-yne reaction)Radical or BaseEthynylVinyl Sulfides/Dithioethers
Pauson-Khand ReactionDicobalt OctacarbonylEthynylBicyclic Enones

This table presents potential catalytic transformations for this compound based on the known reactivity of its ethynyl group.

The sulfur atom of the thioether group in this compound possesses lone pairs of electrons that can coordinate to transition metals, making it a potential ligand in catalyst design. The combination of the "soft" sulfur donor and the π-system of the alkyne and aromatic ring could lead to the formation of stable metal complexes. The electron-withdrawing nitro group would modulate the electronic properties of the ligand, which in turn could influence the catalytic activity of the metal center.

For example, it could potentially be used to create bidentate or polydentate ligands by chemically linking it to other donor molecules via its alkyne functionality. These new ligands could then be used to synthesize transition metal complexes for applications in areas such as cross-coupling reactions or asymmetric catalysis. The synthesis of transition metal complexes with related nitrophenyl-containing ligands has been reported, suggesting the feasibility of this approach. researchgate.net

Application in Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a polymerizable alkyne group and a thioether linkage, makes it an attractive monomer for the synthesis of advanced polymers and functional materials.

The terminal alkyne group of this compound is an ideal handle for its incorporation into polymeric structures via click chemistry. Specifically, it can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization with molecules containing at least two azide groups (diazides). This would lead to the formation of polytriazoles, a class of polymers known for their thermal stability and strong adhesion properties. The reaction is highly efficient and allows for the creation of well-defined polymer architectures. nih.govnih.gov

Another important click reaction for polymer synthesis is the thiol-yne reaction. d-nb.info In this case, the alkyne group of this compound could react with dithiols in a step-growth polymerization to form hyperbranched or cross-linked polythioethers. d-nb.info

Polymerization MethodCo-monomer TypeResulting PolymerKey Features of Polymerization
Azide-Alkyne Click PolymerizationDiazide (e.g., diazidoalkane)PolytriazoleHigh efficiency, formation of stable triazole linkages. tcichemicals.com
Thiol-yne Radical PolymerizationDithiol (e.g., 1,2-ethanedithiol)PolythioetherFormation of sulfur-rich polymers, potential for high refractive index materials. d-nb.inforesearchgate.net

This table illustrates the potential of this compound as a monomer in different click polymerization reactions.

The alkyne group of this compound can also be involved in photoinitiated polymerization reactions, particularly thiol-yne polymerization. researchgate.netrsc.orgnih.gov When mixed with a multifunctional thiol and a suitable photoinitiator, upon exposure to UV light, a rapid polymerization reaction can occur. This process involves the radical-mediated addition of thiol groups across the alkyne, leading to the formation of a cross-linked polymer network. d-nb.info

This method is advantageous due to its high speed, spatial and temporal control, and low energy consumption. The resulting polythioether networks often exhibit high refractive indices due to their sulfur content, making them potentially useful for optical applications. d-nb.inforesearchgate.net The presence of the nitro group in the monomer unit could further modify the optical and electronic properties of the final material. The process is generally insensitive to oxygen, which simplifies the manufacturing process. researchgate.net

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